4-Propan-2-ylcyclohexane-1,3-diamine
Description
4-Propan-2-ylcyclohexane-1,3-diamine is an aliphatic diamine featuring a cyclohexane backbone substituted with a propan-2-yl (isopropyl) group at the 4th position and amine groups (-NH2) at the 1st and 3rd carbons (Fig. 1). Its molecular formula is C9H20N2, with a molecular weight of 156.27 g/mol. The cyclohexane ring imparts rigidity, while the isopropyl group introduces steric bulk, influencing reactivity and solubility. This compound is typically a colorless to pale-yellow liquid, used in polymer chemistry (e.g., epoxy curing agents) and coordination chemistry as a ligand .
Properties
CAS No. |
170572-96-0 |
|---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
4-propan-2-ylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-6(2)8-4-3-7(10)5-9(8)11/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
ZDDFFVJKABGMAJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1N)N |
Canonical SMILES |
CC(C)C1CCC(CC1N)N |
Synonyms |
1,3-Cyclohexanediamine,4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-Propan-2-ylcyclohexane-1,3-diamine and related diamines:
Structural and Reactivity Comparisons
- Steric Effects : The isopropyl group in this compound creates greater steric hindrance compared to the methyl group in 4-Methylcyclohexane-1,3-diamine. This reduces nucleophilic reactivity but enhances selectivity in coordination chemistry .
- Aromatic vs. Aliphatic : Unlike aromatic m-TDA, which exhibits resonance stabilization and higher thermal stability, aliphatic cyclohexane diamines are more flexible and resistant to oxidation .
- Biological Activity: Cyclam derivatives incorporating linear diamines like N-(2-aminoethyl)propane-1,3-diamine show anti-HIV-1 activity by blocking viral entry . While this compound’s bioactivity is undocumented, its structural rigidity may limit membrane permeability compared to linear analogs.
Physicochemical Properties
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